4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
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Description
4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Microwave-Assisted Synthesis
One study demonstrates the utility of microwave-assisted tandem reactions involving tertiary cyanopropargylic alcohols with thiophene-2-carboxylic and benzo[b]thiophene-2-carboxylic acids. This method efficiently produces 4-cyano-5-thienylfuran-3(2H)-ones, highlighting a rapid and efficient synthetic route that could be relevant for compounds like the one of interest (Mal’kina et al., 2013).
Heterocyclic Synthesis
Research into thiophenylhydrazonoacetates explores their reactivity towards a variety of nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds. This work provides insights into the synthetic versatility of thiophene derivatives, which could inform approaches to modifying or synthesizing similar compounds (Mohareb et al., 2004).
Photoinduced Oxidative Annulation
A study on the photoinduced direct oxidative annulation of specific diones to create highly functionalized polyheterocyclic compounds demonstrates advanced techniques in synthesizing complex structures. Such methods could potentially be adapted for the synthesis or modification of the compound (Zhang et al., 2017).
Dye-Sensitized Solar Cells
The application of phenothiazine derivatives, with various conjugated linkers (including furan and thiophene), in dye-sensitized solar cells (DSSCs) to enhance performance is a fascinating area. It suggests potential electrochemical or photovoltaic applications of similar compounds (Kim et al., 2011).
properties
IUPAC Name |
4-cyano-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-13-3-5-14(6-4-13)17(21)20-12-18(22,15-7-9-24-11-15)16-2-1-8-23-16/h1-9,11,22H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNWHBTIMGWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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